Fmoc-Dap(Z-2-Cl)-OH
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Overview
Description
Fmoc-Dap(Z-2-Cl)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a benzyloxycarbonyl (Z) group at the side chain amino group, which is further substituted with a chlorine atom at the ortho position. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dap(Z-2-Cl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 2,3-diaminopropanoic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain Amino Group: The side chain amino group is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate in the presence of a base such as triethylamine.
Chlorination: The benzyloxycarbonyl-protected compound is then chlorinated at the ortho position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Dap(Z-2-Cl)-OH: undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Z protecting groups under specific conditions.
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Fmoc group is removed using piperidine in dimethylformamide (DMF). The Z group is removed using hydrogenation in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products Formed
Deprotected Amino Acid: Removal of protecting groups yields 2,3-diaminopropanoic acid.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Peptides: Coupling reactions yield peptides with this compound as a building block.
Scientific Research Applications
Fmoc-Dap(Z-2-Cl)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-Dap(Z-2-Cl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide bond formation. The Fmoc group is removed under basic conditions, while the Z group is removed under hydrogenation conditions, allowing for selective deprotection and subsequent coupling reactions.
Comparison with Similar Compounds
Fmoc-Dap(Z-2-Cl)-OH: can be compared with other protected amino acids such as:
Fmoc-Dap(Z)-OH: Lacks the chlorine substitution, making it less reactive in substitution reactions.
Fmoc-Dap(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Z group, which is removed under acidic conditions.
Fmoc-Lys(Z)-OH: A similar protected amino acid with a lysine backbone instead of 2,3-diaminopropanoic acid.
The uniqueness of This compound lies in its chlorine substitution, which provides additional reactivity for further functionalization.
Properties
IUPAC Name |
(2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWACIVEQKMBCJ-QHCPKHFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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